Cinalukast

Catalog No.
S523786
CAS No.
128312-51-6
M.F
C23H28N2O3S
M. Wt
412.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinalukast

CAS Number

128312-51-6

Product Name

Cinalukast

IUPAC Name

4-[3-[(E)-2-(4-cyclobutyl-1,3-thiazol-2-yl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid

Molecular Formula

C23H28N2O3S

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C23H28N2O3S/c1-3-23(4-2,22(27)28)14-20(26)24-18-10-5-7-16(13-18)11-12-21-25-19(15-29-21)17-8-6-9-17/h5,7,10-13,15,17H,3-4,6,8-9,14H2,1-2H3,(H,24,26)(H,27,28)/b12-11+

InChI Key

BZMKNPGKXJAIDV-VAWYXSNFSA-N

SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C3CCC3)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

4-(3-(2-(4-cyclobutyl-2-thiazolyl)ethenyl)phenylamino)-2,2-diethyl-4-oxobutanoic acid, cinalukast, Ro 24-5913, Ro-24-5913

Canonical SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C3CCC3)C(=O)O

Isomeric SMILES

CCC(CC)(CC(=O)NC1=CC=CC(=C1)/C=C/C2=NC(=CS2)C3CCC3)C(=O)O

Description

The exact mass of the compound Cinalukast is 412.18206 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. It belongs to the ontological category of carboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Allergic Asthma

One of the primary areas of research for cinalukast is in allergic asthma. Studies have investigated its effectiveness in managing symptoms like airway hyperresponsiveness, bronchoconstriction (narrowing of airways), and reducing the need for inhaled corticosteroids ().

These studies have shown promising results, with cinalukast demonstrating some efficacy in improving lung function and reducing asthma symptoms, particularly in mild cases or as an add-on therapy to low-dose inhaled corticosteroids (). However, further research is needed to determine its optimal role compared to other established asthma medications.

Allergic Rhinitis

Cinalukast's anti-inflammatory properties have also been explored in allergic rhinitis (hay fever). Research suggests it can be effective in alleviating symptoms like runny nose, sneezing, and nasal congestion ().

Similar to asthma research, studies indicate cinalukast might be beneficial in mild allergic rhinitis or as an alternative to other medications, particularly for individuals who experience side effects from other options ().

Other Areas of Investigation

Scientific research on cinalukast is ongoing, with explorations into its potential role in managing other conditions:

  • Atopic Dermatitis: Early studies suggest cinalukast might offer some benefit in reducing itch and inflammation associated with atopic dermatitis (eczema) ().
  • Chronic Obstructive Pulmonary Disease (COPD): Limited research has investigated the use of cinalukast in COPD, with inconclusive results regarding its effectiveness for symptom management ().

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

4.6

Exact Mass

412.18206

LogP

4
4

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5E1O433QAI

Drug Indication

For Protection against second- phase inflamation in exercise-induced bronchoconstriction and Asthma.

Pharmacology

Used in the treatment of asthma, cinalukast selectively antagonizes leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1, in the human airway. Cinalukast inhibits the actions of LTD4 at the CysLT1 receptor, preventing airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus.

Mechanism of Action

Binds to the cysteinyl leukotriene receptor. The cysteinyl leukotrienes (LTC4, LTD4, LTE4) are products of arachidonic acid metabolism and are released from various cells, including mast cells and eosinophils. These eicosanoids bind to cysteinyl leukotriene receptors (CysLT) found in the human airway. Cysteinyl leukotrienes and leukotriene receptor occupation have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process, which contribute to the signs and symptoms of asthma.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Cysteinyl leukotriene
CYSLTR1 [HSA:10800] [KO:K04322]

Other CAS

128312-51-6

Wikipedia

Cinalukast

Dates

Modify: 2023-08-15
1: Durán Merás I, Espinosa-Mansilla A, Rodríguez DA. Complexation study of
2: Adelroth E, Inman MD, Summers E, Pace D, Modi M, O'Byrne PM. Prolonged
3: Singh RK, Tandon R, Dastidar SG, Ray A. A review on leukotrienes and their
4: Föller M, Braun M, Qadri SM, Lang E, Mahmud H, Lang F. Temperature sensitivity
5: Bozkurt TE, Sahin-Erdemli I, Ilhan M. The investigation into
6: Foller M, Mahmud H, Gu S, Wang K, Floride E, Kucherenko Y, Luik S, Laufer S,
7: Maehr H, Yang R. Structure optimization of a leukotriene D4 antagonist by
8: Wasserman MA, Welton AF, Renzetti LM. Synergism exhibited by LTD4 and PAF
9: O'Donnell M. Ro 24-5913: a potent, specific, orally active LTD4 antagonist.
10: Welton AF, O'Donnell M, Renzetti L, Simko B, Tocker J, Cashin C, Newbold P,
11: Aggarwal ND, Goldman D, Malick AW, Sethachutkul K. Degradation profile and
12: Rovati GE, Giovanazzi S, Mezzetti M, Nicosia S. Heterogeneity of binding
13: O'Donnell M, Crowley HJ, Yaremko B, O'Neill N, Welton AF. Pharmacologic

Explore Compound Types